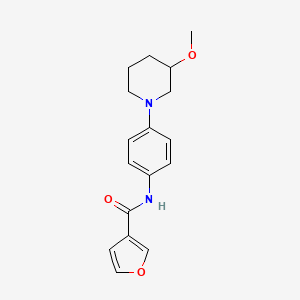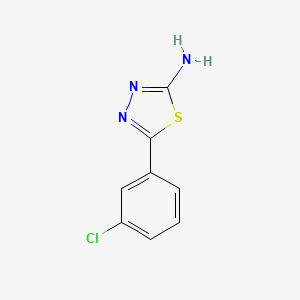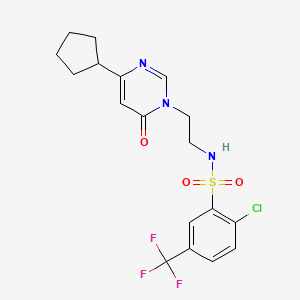
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its multifaceted applications in scientific research. Its structure comprises a pyrimidine moiety linked to a benzene ring substituted with various functional groups, giving it unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the pyrimidine core: : Starting from a suitable precursor such as uracil, cyclopentyl derivatives are introduced through alkylation reactions.
Sulfone introduction: : The benzenesulfonamide moiety is incorporated using sulfonylation reactions with appropriate sulfonyl chlorides.
Chlorination: : The chlorine atom is introduced via electrophilic aromatic substitution.
Linkage formation: : The ethyl bridge connecting the pyrimidine and benzene rings is formed through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
In an industrial setting, the preparation of this compound would likely involve optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow synthesis, automation, and real-time monitoring of reaction parameters could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, which may alter the electronic properties of the molecule.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially modifying the biological activity.
Substitution: : Replacement of one functional group with another, impacting the compound's reactivity and solubility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, but they often require controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products Formed
The major products of these reactions depend on the specific pathways and reagents used. Oxidation may yield hydroxylated derivatives, reduction could produce dechlorinated or desulfonylated products, and substitution might lead to compounds with modified functional groups, altering their biological or chemical properties.
Scientific Research Applications
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, investigating reaction mechanisms, or developing novel materials.
Biology: : Studied for its potential as an inhibitor of specific enzymes, receptors, or signaling pathways, aiding in the understanding of cellular processes.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.
Industry: : Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals, demonstrating its versatility and economic importance.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, either inhibiting or activating signaling pathways that regulate various biological functions. The exact pathways and targets depend on the context of its use, whether in a research or therapeutic setting.
Comparison with Similar Compounds
Compared to other similar compounds, 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide stands out for its unique combination of functional groups, which impart distinctive chemical and biological properties. Similar compounds may include:
N-alkylpyrimidinyl benzenesulfonamides: : Varying in alkyl chain length or substituents on the benzene ring.
Trifluoromethyl-substituted benzenesulfonamides: : Differing in the nature of substituents on the aromatic ring or the sulfonamide moiety.
Each of these compounds can exhibit different reactivity and biological activity profiles, influencing their suitability for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O3S/c19-14-6-5-13(18(20,21)22)9-16(14)29(27,28)24-7-8-25-11-23-15(10-17(25)26)12-3-1-2-4-12/h5-6,9-12,24H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALYBOOAQQBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2504630.png)
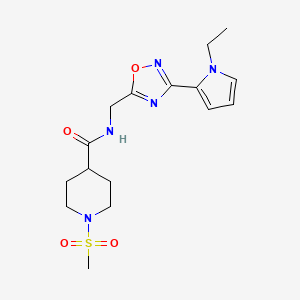
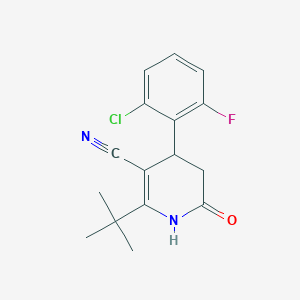
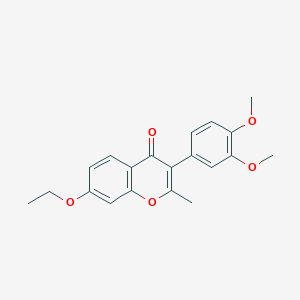
![7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2504639.png)
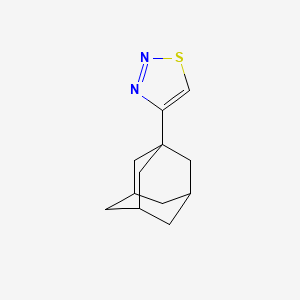
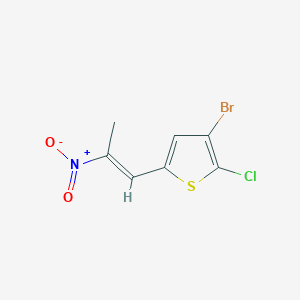
![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)
